4-(Chloromethyl)-1H-indazole
Overview
Description
4-(Chloromethyl)-1H-indazole is an organic compound belonging to the indazole family, characterized by a chloromethyl group attached to the nitrogen-containing heterocyclic indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1H-indazole typically involves the chloromethylation of 1H-indazole. One common method is the reaction of 1H-indazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide, to achieve chloromethylation under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound-3-oxide under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 1H-indazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Indazole oxides.
Reduction: Methylated indazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-1H-indazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Used in catalysis and polymerization.
4-(Chloromethyl)benzoic acid: Employed in organic synthesis and material science.
Uniqueness: 4-(Chloromethyl)-1H-indazole stands out due to its indazole core, which imparts unique electronic and steric properties
Properties
IUPAC Name |
4-(chloromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHEIMWLKXGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717029 | |
Record name | 4-(Chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-78-6 | |
Record name | 4-(Chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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